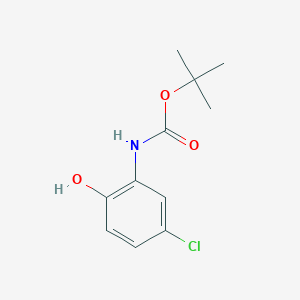

Tert-butyl 5-chloro-2-hydroxyphenylcarbamate

Description

Tert-butyl 5-chloro-2-hydroxyphenylcarbamate is a carbamate derivative featuring a phenyl ring substituted with chlorine (position 5) and a hydroxyl group (position 2), linked to a tert-butyl carbamate moiety. This compound is primarily utilized as a pharmaceutical or agrochemical intermediate, leveraging its carbamate group’s stability and reactivity for further functionalization. Below, we analyze its similarities and differences with related compounds, focusing on molecular structure, physicochemical properties, stability, toxicity, and applications.

Properties

Molecular Formula |

C11H14ClNO3 |

|---|---|

Molecular Weight |

243.68 g/mol |

IUPAC Name |

tert-butyl N-(5-chloro-2-hydroxyphenyl)carbamate |

InChI |

InChI=1S/C11H14ClNO3/c1-11(2,3)16-10(15)13-8-6-7(12)4-5-9(8)14/h4-6,14H,1-3H3,(H,13,15) |

InChI Key |

JDFILMQFOJHLDK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-chloro-2-hydroxyphenylcarbamate typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized to achieve high yields and purity of the final product. The use of automated reactors and continuous monitoring of reaction parameters are common practices to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 5-chloro-2-hydroxyphenylcarbamate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.

Reduction: The chloro substituent can be reduced to form a hydroxy group.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions often involve the use of a base, such as sodium hydroxide (NaOH), and a suitable solvent.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while substitution with an amine may produce an amide derivative.

Scientific Research Applications

Tert-butyl 5-chloro-2-hydroxyphenylcarbamate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the production of specialty chemicals and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of tert-butyl 5-chloro-2-hydroxyphenylcarbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro substituent can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Comparison

The tert-butyl carbamate group is a common feature among the compounds analyzed. Key structural differences arise from the substituents and core aromatic/heteroaromatic systems.

Table 1: Structural Features of Comparable Compounds

*Hypothetical values based on structural analysis.

Physicochemical Properties

Limited data are available in the evidence, but molecular weight and substituents provide indirect insights.

Table 2: Physicochemical Properties

Stability and Reactivity

Stability varies with substituents and core structure:

Table 3: Stability and Reactivity

*Inferred from analogs.

Key Observations :

Key Observations :

- Low Hazard Potential: highlights the non-hazardous nature of its compound, suggesting safer handling compared to halogen-rich analogs (e.g., ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.